![molecular formula C18H17N3O3S B2557642 Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate CAS No. 883265-63-2](/img/structure/B2557642.png)
Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . Acylation and intramolecular cyclization with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride can result in the formation of the corresponding desired bicyclic pyrimidine derivatives .Chemical Reactions Analysis
While the specific chemical reactions involving Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate are not detailed in the available resources, similar compounds have been known to undergo reactions such as intermolecular cyclization with formamide, formic acid, urea, or thiourea .Scientific Research Applications
Synthesis of Heterocyclic Systems
Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate and its derivatives are primarily used in the synthesis of heterocyclic systems, contributing significantly to the development of various pharmaceutical and biological applications. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, has been utilized to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems, showcasing the versatility of these compounds in synthesizing complex molecular structures for potential therapeutic use (Selič, Stanovnik, & Grdadolnik, 1997).
Anti-Juvenile Hormone Activity
Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been investigated for its novel anti-juvenile hormone (anti-JH) activity. It induces precocious metamorphosis in larvae of silkworms and black pigmentation of the larval cuticle, demonstrating potential for controlling pest populations and studying hormone regulation in insects (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).
Antileukemic Activity
Derivatives related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate, such as ureidothiazole and ureidothiadiazole derivatives, have been prepared and evaluated for their antileukemic activity against the leukemia P-388 tumor system in mice. These studies highlight the potential of ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate derivatives in developing new antileukemic therapies (Zee-Cheng & Cheng, 1979).
Synthesis of Polyfunctional Heterocyclic Systems
Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate is a key reagent in synthesizing polyfunctional heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles. This reagent's versatility in creating a wide array of heterocyclic compounds underscores its importance in medicinal chemistry and drug development processes (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
properties
IUPAC Name |
ethyl 4-[[2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-3-24-18(23)13-6-8-15(9-7-13)21-16(22)11-25-17-14(10-19)5-4-12(2)20-17/h4-9H,3,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFGREIVWJVDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate |
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